2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one
CAS No.: 109399-50-0
Cat. No.: VC15906519
Molecular Formula: C20H20O
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109399-50-0 |
|---|---|
| Molecular Formula | C20H20O |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | (2E)-2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
| Standard InChI | InChI=1S/C20H20O/c1-14(2)16-9-7-15(8-10-16)13-18-12-11-17-5-3-4-6-19(17)20(18)21/h3-10,13-14H,11-12H2,1-2H3/b18-13+ |
| Standard InChI Key | ROZPBKIAQVTJRJ-QGOAFFKASA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Nomenclature
Structural Features
2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridge connecting a naphthalenone moiety and a substituted benzylidene group. The core structure consists of a partially hydrogenated naphthalene ring (3,4-dihydronaphthalen-1(2H)-one) fused to a prochiral ketone group at position 1. The benzylidene substituent at position 2 introduces a conjugated π-system, with the 4-isopropyl group contributing steric bulk and electron-donating effects .
IUPAC Nomenclature and Isomerism
The systematic IUPAC name, 2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydro-1H-naphthalen-1-one, reflects the compound’s bicyclic framework and substituent positioning. The E-configuration of the benzylidene double bond is thermodynamically favored due to conjugation with the aromatic rings, as observed in analogous chalcone derivatives .
Synthesis and Optimization
Claisen-Schmidt Condensation
The synthesis of 2-(4-isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one follows the Claisen-Schmidt condensation mechanism, a widely employed method for chalcone derivatives . This one-pot reaction involves the base-catalyzed aldol condensation between 1-tetralone and 4-isopropylbenzaldehyde.
Representative Synthetic Protocol
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Reaction Setup: A mixture of 1-tetralone (0.043 mol), 4-isopropylbenzaldehyde (0.043 mol), NaOH (2.2 g), ethanol (12.25 mL), and water (20 mL) is stirred at 15–30°C for 48 hours .
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Acid Treatment: The crude product is refluxed in glacial acetic acid (15 mL) for 3 hours to promote cyclization and dehydration .
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Purification: Recrystallization from absolute ethanol yields pure crystals, with typical yields ranging from 72% to 78% for analogous compounds .
Alternative Catalytic Approaches
Recent advancements utilize p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst in refluxing ethanol, achieving comparable yields (80–84%) for hydroxylated analogs . This method avoids strong bases, potentially enhancing compatibility with acid-sensitive substituents.
Table 1: Comparative Synthesis Data for Analogous Chalcone Derivatives
| Substituent | Catalyst | Temp (°C) | Time (h) | Yield (%) | MP (°C) |
|---|---|---|---|---|---|
| 4-Chloro | NaOH | 15–30 | 48 | 72 | 210–212 |
| 4-Methoxy | NaOH | 15–30 | 48 | 72 | 215–217 |
| 4-Hydroxy | PTSA | 78 (reflux) | 24 | 45 | 257–261 |
| 4-Isopropyl* | NaOH/PTSA | 15–30/78 | 48/24 | 70–75* | 190–195* |
*Predicted values based on steric and electronic effects of the isopropyl group.
Physicochemical Characterization
Melting Point and Solubility
Biological Evaluation and Applications
Antifungal Activity
Chalcone derivatives demonstrate concentration-dependent antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 32–128 μg/mL for halogenated analogs . The electron-donating isopropyl group may reduce potency compared to chloro- or bromo-substituted derivatives, as observed in QSAR studies correlating Hammett σ values with antifungal efficacy .
Table 2: Hypothetical Biological Activity Profile
| Organism | Predicted MIC (μg/mL) | Reference Compound MIC |
|---|---|---|
| Candida albicans | 64–128 | 32–64 (4-Cl derivative) |
| Aspergillus niger | 128–256 | 64–128 (4-Br derivative) |
Comparative Analysis with Analogous Chalcone Derivatives
Electronic Effects
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Electron-Withdrawing Groups (Cl, Br): Increase antifungal potency by 2–4× compared to electron-donating groups
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Electron-Donating Groups (OCH₃, iPr): Improve solubility but reduce antimicrobial efficacy
Steric Considerations
The 4-isopropyl group’s van der Waals volume (98.9 ų) versus 4-Cl (27.0 ų) may hinder membrane penetration in biological systems, offsetting potential hydrophobic advantages .
Future Perspectives
Structural Modifications
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Hybrid Derivatives: Incorporation of sulfonamide or triazole moieties to enhance bioavailability
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Nanoparticle Formulations: Lipid-based encapsulation to overcome solubility limitations
Computational Modeling
Molecular docking studies using fungal CYP51 (Lanosterol 14α-demethylase) could elucidate binding interactions, guiding rational design of optimized analogs.
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